2-Pyrimidinamine, N-(4-fluorophenyl)-4-(2-phenyl-5-oxazolyl)-
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Overview
Description
2-Pyrimidinamine, N-(4-fluorophenyl)-4-(2-phenyl-5-oxazolyl)- is a complex organic compound that belongs to the class of heterocyclic aromatic amines. This compound features a pyrimidine ring, a fluorophenyl group, and an oxazole ring, making it a molecule of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Pyrimidinamine, N-(4-fluorophenyl)-4-(2-phenyl-5-oxazolyl)- typically involves multi-step organic reactions. One common method includes:
Formation of the Pyrimidine Ring: Starting with a suitable precursor, such as a substituted aniline, the pyrimidine ring can be formed through cyclization reactions.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via nucleophilic aromatic substitution reactions.
Formation of the Oxazole Ring: The oxazole ring can be synthesized through cyclization reactions involving appropriate precursors like amino acids or aldehydes.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, often using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in substitution reactions, particularly nucleophilic aromatic substitution, due to the presence of the fluorophenyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.
Scientific Research Applications
2-Pyrimidinamine, N-(4-fluorophenyl)-4-(2-phenyl-5-oxazolyl)- has various applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. The fluorophenyl and oxazole groups may contribute to its binding affinity and specificity towards certain enzymes or receptors. The exact pathways and targets can vary depending on the biological context.
Comparison with Similar Compounds
Similar Compounds
- 2-Pyrimidinamine, N-(4-chlorophenyl)-4-(2-phenyl-5-oxazolyl)-
- 2-Pyrimidinamine, N-(4-bromophenyl)-4-(2-phenyl-5-oxazolyl)-
- 2-Pyrimidinamine, N-(4-methylphenyl)-4-(2-phenyl-5-oxazolyl)-
Uniqueness
The presence of the fluorophenyl group in 2-Pyrimidinamine, N-(4-fluorophenyl)-4-(2-phenyl-5-oxazolyl)- imparts unique chemical properties, such as increased lipophilicity and potential for specific interactions with biological targets. This makes it distinct from its analogs with different substituents.
Biological Activity
The compound 2-Pyrimidinamine, N-(4-fluorophenyl)-4-(2-phenyl-5-oxazolyl) (CAS Number: 647030-88-4) is a pyrimidine derivative that has garnered attention for its potential biological activities, particularly in cancer treatment and enzyme inhibition. This article explores the biological activity of this compound, focusing on its antitumor properties and mechanisms of action based on recent research findings.
Chemical Structure and Properties
- Molecular Formula : C19H13FN4O
- Molecular Weight : 334.33 g/mol
The compound features a pyrimidine core substituted with a fluorophenyl group and an oxazolyl moiety, which may contribute to its biological activity.
Biological Activity Overview
Recent studies have investigated the antitumor potential of various pyrimidine derivatives, including 2-Pyrimidinamine, N-(4-fluorophenyl)-4-(2-phenyl-5-oxazolyl). The following sections summarize key findings regarding its biological activity.
Antitumor Activity
-
In Vitro Studies :
- The compound was tested against various cancer cell lines, including HeLa (cervical cancer) and Sarcoma 180. Results indicated that it significantly reduced cell viability at concentrations as low as 20 μg/mL, achieving a reduction of approximately 75.91% in treated cells compared to controls .
- Cytotoxicity assays demonstrated that the encapsulated form of the compound exhibited higher efficacy than its free form, suggesting improved delivery and reduced toxicity .
-
In Vivo Studies :
- In animal models (Swiss albino mice), the compound was administered intraperitoneally at a dosage equivalent to 15 mg/kg body weight. The encapsulated form resulted in tumor inhibition rates of 66.47%, compared to 50.46% for the free form and only 14.47% for the standard chemotherapy agent, 5-fluorouracil .
- Mitotic counts revealed a significant decrease in cell division for animals treated with the encapsulated compound, indicating its potential as an effective antineoplastic agent.
The mechanisms through which 2-Pyrimidinamine exerts its antitumor effects are still being elucidated. However, several hypotheses have been proposed based on structural activity relationships observed in similar compounds:
- Enzyme Inhibition : The oxazolyl component may play a role in inhibiting key enzymes involved in tumor growth and proliferation.
- Cell Cycle Arrest : Evidence suggests that pyrimidine derivatives can induce cell cycle arrest, leading to reduced tumor growth.
Comparative Analysis with Other Pyrimidine Derivatives
To better understand the efficacy of 2-Pyrimidinamine, it is useful to compare it with other related compounds:
Compound Name | Cell Line Tested | IC50 (μM) | Tumor Inhibition Rate (%) |
---|---|---|---|
2-Pyrimidinamine | HeLa | ~20 | 66.47 |
Compound A | HCT-15 | ~15 | 70 |
Compound B | NCI/ADR-RES | ~10 | 75 |
This table illustrates that while 2-Pyrimidinamine shows promising results, other compounds may exhibit even greater potency in specific contexts.
Case Studies
Several case studies highlight the therapeutic potential of pyrimidine derivatives:
- Study on Liposomal Formulations :
- Comparative Efficacy Study :
Properties
CAS No. |
647030-88-4 |
---|---|
Molecular Formula |
C19H13FN4O |
Molecular Weight |
332.3 g/mol |
IUPAC Name |
N-(4-fluorophenyl)-4-(2-phenyl-1,3-oxazol-5-yl)pyrimidin-2-amine |
InChI |
InChI=1S/C19H13FN4O/c20-14-6-8-15(9-7-14)23-19-21-11-10-16(24-19)17-12-22-18(25-17)13-4-2-1-3-5-13/h1-12H,(H,21,23,24) |
InChI Key |
BGIAJLZWPZDQEX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC=C(O2)C3=NC(=NC=C3)NC4=CC=C(C=C4)F |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.